molecular formula C20H13Cl3N2O3S B2942812 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 477851-88-0

4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No. B2942812
CAS RN: 477851-88-0
M. Wt: 467.75
InChI Key: XCCPLJOCVQUFPF-BHGWPJFGSA-N
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Description

The compound “4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime” is a chemical product offered by several suppliers . It is often used for research and development purposes .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, density, and molecular weight of this compound are not provided in the search results .

Scientific Research Applications

Synthesis and Complexation with Metals

The compound is a part of the broader class of aromatic diketoximes, which have been synthesized and explored for their ability to complex with metal salts such as nickel. These compounds, including various oximes with complex heterocyclic and aromatic substituents, have been studied for their potential in synthesizing simple and complex polyesters, polypyrroles, and for their ability to form complexes with metals like Cu(II), Ni(II), Zn(II), Cd(II), and Co(II). The synthesis of such diketoximes and their metal complexes could have applications in fine organic synthesis, leveraging their wide spectrum of biocidal action and potential in developing anti-inflammatory, antiviral, antimicrobial agents, insecticides, and drugs with antidepressant, sedative, and vasodilator properties (Musaev et al., 2020).

Chemiluminescence and Oxidation Studies

Research into sulfanyl-, sulfinyl-, and sulfonyl-substituted dioxetanes has revealed their potential in base-induced chemiluminescence, providing insights into the oxidation behavior of these compounds. This research indicates that sulfanyl-substituted compounds can be further oxidized to their sulfinyl- and sulfonyl-substituted forms, offering a path for studying light-emitting reactions and exploring applications in sensing and detection technologies (Watanabe et al., 2010).

Material Science and Polyimides

In material science, thiophenyl-substituted benzidines, related to the compound , have been utilized in the synthesis of transparent polyimides with high refractive indices, small birefringences, and good thermomechanical stabilities. These materials show potential for applications requiring transparent materials with superior optical and mechanical properties, such as in optoelectronics and aerospace industries (Tapaswi et al., 2015).

Pharmaceutical and Biomedical Applications

The structural motif of sulfonamide, often seen in compounds similar to "4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime," has been investigated for its role in synthesizing primary sulfonamides with potential pharmaceutical applications. These compounds have shown strong inhibition against human carbonic anhydrases, suggesting their utility in developing new therapeutic agents (Sapegin et al., 2018).

Analytical Chemistry and Nitric Oxide Detection

Oximes, including those related to the compound of interest, have been used in the development of colorimetric methods for determining nitric oxide concentration in neutral aqueous solutions. This application highlights the compound's relevance in analytical chemistry, particularly in biological and environmental monitoring contexts (Nims et al., 1995).

Future Directions

The future directions or potential applications of this compound are not provided in the search results .

properties

IUPAC Name

(E)-1-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[(2,4-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl3N2O3S/c21-15-4-6-17(7-5-15)29-20-8-1-13(9-19(20)25(26)27)11-24-28-12-14-2-3-16(22)10-18(14)23/h1-11H,12H2/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCPLJOCVQUFPF-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime

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